molecular formula C10H14BrNO B1379964 3-(4-Bromo-2-methoxyphenyl)propan-1-amine CAS No. 1000504-26-6

3-(4-Bromo-2-methoxyphenyl)propan-1-amine

Cat. No.: B1379964
CAS No.: 1000504-26-6
M. Wt: 244.13 g/mol
InChI Key: OXURAAPXMZEYQC-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H14BrNO It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine typically involves the bromination of 4-methoxyphenylpropan-1-amine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(4-Methoxyphenyl)propan-1-amine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-Bromo-2-methoxyphenyl)propan-1-one.

    Reduction: Formation of 3-(4-Methoxyphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propan-1-amine: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: A related compound with a different substitution pattern on the benzene ring.

    2-Bromo-4’-methylpropiophenone: Another brominated compound with distinct chemical properties and applications.

Uniqueness

3-(4-Bromo-2-methoxyphenyl)propan-1-amine is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of substituents imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXURAAPXMZEYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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